Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound known for its unique bicyclic structure. It is often used as a building block in organic synthesis and has applications in the preparation of various pharmaceutical compounds. The compound is characterized by its tert-butyl ester group attached to a diazabicyclo[3.2.1]octane core, which imparts stability and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the protection of the diazabicyclo[3.2.1]octane core with a tert-butyl ester group. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted diazabicyclo[3.2.1]octane derivatives.
Hydrolysis: Diazabicyclo[3.2.1]octane-8-carboxylic acid.
Reduction: Reduced diazabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. For example, in the context of PARP-1 inhibition, the compound binds to the enzyme’s active site, preventing it from catalyzing the poly-AD
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFCBLGHCFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577768 | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-44-8 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Boc-3,8-diaza-bicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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